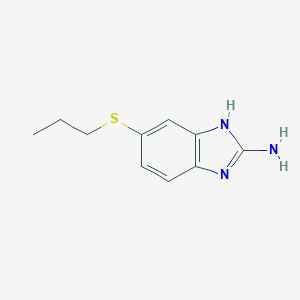

5-(propylthio)-1H-benzimidazol-2-amine

Descripción general

Descripción

5-(Propylthio)-1H-benzimidazol-2-amine is a benzimidazole derivative featuring a propylthio (-S-CH₂CH₂CH₃) substituent at the 5th position of the benzimidazole core. This compound serves as a critical intermediate in the synthesis of albendazole, a widely used broad-spectrum anthelmintic drug . Albendazole, methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate, is derived from the cyclization of a phenylenediamine precursor with S-methyl thiourea, followed by acetylation with methyl chloroformate . The propylthio group enhances lipophilicity, influencing the compound’s pharmacokinetic properties and its ability to penetrate parasitic cell membranes .

Benzimidazoles, including this compound, exhibit antiparasitic activity by inhibiting microtubule polymerization in helminths, leading to metabolic disruption and death . The compound’s structural simplicity and versatility make it a scaffold for synthesizing derivatives with modified biological activities .

Mecanismo De Acción

Target of Action

5-(Propylthio)-1H-benzimidazol-2-amine, also known as Albendazole, primarily targets the thyroid gland . It is used to manage hyperthyroidism, which is due to an overactive thyroid gland . The thyroid gland is responsible for the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for the regulation of metabolism .

Mode of Action

The compound works by decreasing the amount of thyroid hormone produced by the thyroid gland and blocking the conversion of thyroxine (T4) to triiodothyronine (T3) . It does this by interfering with the thyroid peroxidase enzyme, which normally aids in the incorporation of iodine into the thyroglobulin protein to form the thyroid hormones . This action decreases thyroid hormone production .

Biochemical Pathways

The compound affects the pentose phosphate pathway (PPP) . The PPP is a significant source of NADPH, which is required for reductive biosynthetic reactions such as those of cholesterol biosynthesis, bile acid synthesis, steroid hormone biosynthesis, and fatty acid synthesis . By inhibiting the production of thyroid hormones, the compound can potentially influence these biochemical pathways.

Pharmacokinetics

The compound has a bioavailability of 80%-95% . This means that when taken orally, 80%-95% of the drug reaches the systemic circulation, which is a high rate of absorption . The elimination half-life of the compound is approximately 2 hours , indicating that it is relatively quickly metabolized and excreted from the body .

Result of Action

The primary result of the compound’s action is the reduction in the levels of thyroid hormones . This leads to a decrease in the symptoms of hyperthyroidism, such as rapid heart rate, weight loss, and anxiety . It’s important to note that the compound’s use can lead to side effects, including itchiness, hair loss, parotid swelling, vomiting, muscle pains, numbness, and headache .

Actividad Biológica

5-(Propylthio)-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole class, characterized by its unique structure comprising a benzimidazole core with a propylthio group and an amino group. Its molecular formula is , with a molecular weight of approximately 207.30 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology, where derivatives of benzimidazole are known for their diverse therapeutic effects.

The compound exhibits the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3S |

| Molecular Weight | 207.30 g/mol |

| Density | 1.26 ± 0.1 g/cm³ (predicted) |

| Melting Point | 168-171 °C |

| Solubility | Slightly soluble in DMSO, ethyl acetate, and methanol |

| pKa | 10.50 ± 0.10 (predicted) |

These properties indicate that the compound may have favorable characteristics for further biological evaluation and potential therapeutic applications.

Antimicrobial and Antiparasitic Properties

This compound has been noted for its potential as an antimicrobial and antiparasitic agent, although it is primarily recognized as an impurity of albendazole rather than a standalone therapeutic agent. Benzimidazole derivatives are commonly associated with antihelminthic properties, which disrupt microtubule assembly in parasitic organisms, leading to cell death .

In studies involving related compounds, several benzimidazole derivatives have demonstrated significant activity against various parasites, including those causing leishmaniasis and giardiasis. For instance, derivatives have shown effective inhibition of Leishmania arginase, indicating potential for treating leishmaniasis .

The mechanisms by which benzimidazole derivatives exert their biological effects include:

- Microtubule Disruption: Similar to albendazole, which is known to inhibit tubulin polymerization.

- Enzyme Inhibition: Interaction with specific enzymes such as arginase in Leishmania species suggests a targeted mechanism against certain protozoan infections .

Study on Antimicrobial Activity

In a comparative study of various benzimidazole derivatives, this compound was evaluated alongside other compounds for its antimicrobial efficacy. The results indicated that while it did not exhibit significant direct antimicrobial activity itself, it served as a valuable intermediate for synthesizing more potent derivatives.

Giardicidal Activity Assessment

Recent evaluations of related compounds have shown promising results against Giardia lamblia. For example, a derivative demonstrated an ED50 value of , significantly outperforming standard treatments like albendazole . Such findings highlight the potential for structural modifications to enhance the biological activity of compounds within this class.

Comparative Analysis with Other Benzimidazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Albendazole | Methyl 1H-benzimidazol-2-ylcarbamate | Antihelminthic |

| Benzimidazole | Basic benzimidazole structure | Antimicrobial |

| 2-Amino-5-thiophenylbenzimidazole | Thiophenyl substitution | Antiparasitic |

| This compound | Propylthio substitution | Impurity with potential |

This table illustrates the diversity within the benzimidazole class and emphasizes the need for further research into the specific activities of derivatives like this compound.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anthelmintic Activity

While 5-(propylthio)-1H-benzimidazol-2-amine itself is not directly responsible for anthelmintic activity, it serves as an important impurity in Albendazole formulations. The primary action of Albendazole involves disrupting microtubule assembly in parasitic worms, leading to their cell death. Research into the metabolites of Albendazole, including this compound, aids in understanding the drug's efficacy and safety profile in veterinary and human medicine .

Immunoassay Development

Recent studies have highlighted the role of this compound as a hapten for developing monoclonal antibodies aimed at detecting Albendazole and its metabolites. This advancement is crucial for creating sensitive immunoassays to monitor drug residues in food products, thereby ensuring consumer safety . The use of this compound allows for the production of antibodies that can distinguish between Albendazole and its metabolites, improving detection methods significantly compared to traditional approaches.

Synthetic Chemistry

Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and condensation reactions. These synthetic routes are valuable for producing derivatives with enhanced biological activity or modified properties suitable for specific applications in organic synthesis .

Reactivity and Stability

The compound exhibits notable chemical reactivity due to the presence of the amino group, which allows it to participate in various organic reactions. Its stability under certain conditions makes it a useful intermediate in the synthesis of more complex organic molecules .

Potential Anticancer Properties

Research indicates that benzimidazole derivatives, including this compound, may possess anticancer properties through interactions with DNA or specific enzymes involved in cancer progression. Studies are ongoing to explore these potential applications further .

Antimicrobial and Antiprotozoal Activities

Benzimidazole derivatives have been investigated for their antimicrobial and antiprotozoal activities. The structural characteristics of this compound position it as a candidate for further exploration in treating infections caused by protozoa and bacteria .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(propylthio)-1H-benzimidazol-2-amine, and how can intermediates be characterized?

The compound is synthesized via cyclization of a diamine intermediate derived from 4-mercaptoacetanilide. Key steps include:

- Etherification : Reaction of 4-mercaptoacetanilide with n-propyl bromide to form 2-nitro-4-(propylthio)acetanilide .

- Hydrolysis and Reduction : Conversion to a diamine via hydrolysis (acidic/basic conditions) and reduction (e.g., SnCl₂) .

- Cyclization : Reaction with S-methyl thiourea to form the benzimidazole core . Characterization : Use HPLC (retention time matching with reference standards) and LC-MS for purity assessment. NMR (¹H/¹³C) confirms structural motifs, such as the propylthio group and benzimidazole ring .

Q. How can researchers validate the purity of this compound, especially when synthesizing analogs?

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) and compare retention times with certified standards (e.g., Albendazole Impurity A, CAS 54965-21-8) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 237.08 for [C₁₀H₁₂N₃S]⁺) .

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for rapid screening .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- X-ray Diffraction : Use SHELX software (SHELXL/SHELXS) for structure refinement. Key parameters:

- Hydrogen bonding: Analyze N–H···S interactions in the benzimidazole ring.

- Torsion angles: Confirm spatial orientation of the propylthio group .

Q. What strategies mitigate interference from sulfoxide/sulfone impurities during biological assays?

- Impurity Profiling : Monitor oxidation byproducts like 5-(propylsulfinyl)- and 5-(propylsulfonyl)- analogs using LC-MS/MS. Adjust mobile phases (e.g., 0.1% formic acid in acetonitrile) to separate co-eluting peaks .

- Redox Stabilization : Store samples under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) to prevent sulfoxide formation .

- Activity Correction : Use dose-response curves to quantify the impact of impurities on IC₅₀ values in antimicrobial assays .

Q. How do substituent variations on the benzimidazole ring affect target binding in mechanistic studies?

- SAR Analysis : Compare 5-(propylthio)- with analogs (e.g., 5-(butylthio)- or 5-phenylthio derivatives) using:

- Molecular Docking : AutoDock Vina to predict binding affinities to β-tubulin (common target for benzimidazoles) .

- Enzymatic Assays : Measure inhibition of helminthic tubulin polymerization (IC₅₀ < 1 µM indicates high potency) .

- Data Interpretation : Use Hill coefficients to distinguish competitive vs. non-competitive inhibition .

Q. Methodological Challenges

Q. How should researchers design experiments to address discrepancies in reported biological activities?

- Controlled Variables : Standardize assay conditions (pH, temperature, solvent DMSO ≤0.1%) to minimize variability .

- Reference Standards : Use pharmacopeial-grade impurities (e.g., Albendazole Impurity A, CAS 54965-21-8) as internal controls .

- Statistical Models : Apply ANOVA with post-hoc Tukey tests to assess significance of activity differences across analogs .

Q. What analytical techniques are optimal for studying metabolic stability of this compound?

- In Vitro Hepatic Models : Use microsomal incubations (human/rat liver microsomes) with NADPH cofactor. Monitor depletion via LC-MS at t = 0, 15, 30, 60 min .

- Metabolite ID : HRMS/MS with data-dependent acquisition (DDA) to detect phase I/II metabolites (e.g., hydroxylation at C5 or glutathione adducts) .

Q. Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Comparación Con Compuestos Similares

Structural Features and Modifications

The biological activity of benzimidazole derivatives is highly dependent on substituents at the 5th and 6th positions. Below is a comparative analysis of key analogs:

Antiparasitic Efficacy

- This compound : As an albendazole precursor, it exhibits moderate activity against nematodes but is primarily used as an intermediate .

- Piperazine derivatives : Compounds 18–24 (thioacetylpiperazine analogs) demonstrated 2–3× higher in vitro activity against Trichinella spiralis compared to albendazole, attributed to enhanced target binding .

- 5(6)-Nitro derivatives : Showed potent activity against Haemonchus contortus in preclinical studies, with IC₅₀ values < 1 µM due to nitro group-mediated redox interference .

Propiedades

IUPAC Name |

6-propylsulfanyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMOQLOKJZARIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230824 | |

| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80983-36-4 | |

| Record name | Albendazole amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBENDAZOLE AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZXL83Y32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.